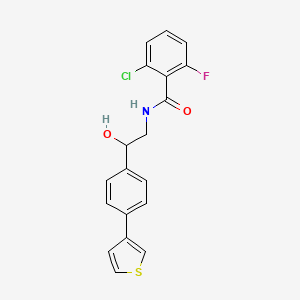

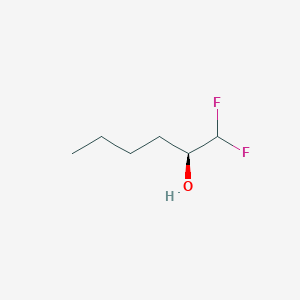

![molecular formula C12H9NO5 B2540216 9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid CAS No. 23796-64-7](/img/structure/B2540216.png)

9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid is a chemical compound with the molecular formula C12H9NO5 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9NO5/c14-11-6-3-9-10 (18-2-1-17-9)4-8 (6)13-5-7 (11)12 (15)16/h3-5H,1-2H2, (H,13,14) (H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of 9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid is 247.21 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Activities

- Diuretic Activity Enhancement through Bromination : Ukrainets et al. (2013) demonstrated that bromination of quinoline derivatives enhances their diuretic activity compared to non-brominated analogs. This finding suggests potential applications in developing new diuretic agents (Ukrainets, Golik, & Chernenok, 2013).

- Structural Studies on Dicarboxylic Acids : Barooah, Singh, and Baruah (2008) investigated the crystal structures of salts of certain dicarboxylic acids with polynuclear nitrogen-containing heterocyclic compounds. Their work provides insights into the conformers' stability and specific deprotonated species, highlighting the importance of weak interactions (Barooah, Singh, & Baruah, 2008).

- Antioxidant Activity of Quinoline Derivatives : Research by Cahyana, Andika, and Liandi (2020) focused on the synthesis of 1,8-dioxoacridine and polyhydro-quinoline derivatives, assessing their antioxidant activities. This study presents a green chemistry approach to synthesizing bioactive quinoline derivatives with potential therapeutic applications (Cahyana, Andika, & Liandi, 2020).

Chemical Synthesis and Material Applications

- Synthesis of Novel Quinoline Derivatives : Yang et al. (2013) developed an efficient method for synthesizing novel quinoline derivatives, which could serve as valuable precursors for producing diverse azaheterocycle libraries. This work demonstrates the versatility of quinoline compounds in synthesizing various heterocyclic compounds (Yang, Liang, Zuo, & Long, 2013).

- Photophysical Properties of Quinoline-Based Fluorophores : Padalkar and Sekar (2014) synthesized azole-quinoline-based fluorophores, exploring their excited-state intramolecular proton transfer (ESIPT) inspired properties. These compounds exhibit dual emissions, suggesting their potential use in optical materials and sensors (Padalkar & Sekar, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-11-6-3-9-10(18-2-1-17-9)4-8(6)13-5-7(11)12(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIFATZXRQSTSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)NC=C(C3=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

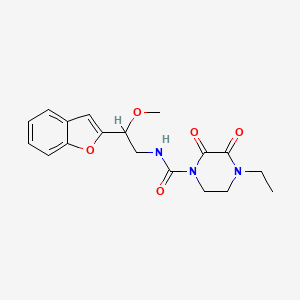

![1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea](/img/structure/B2540133.png)

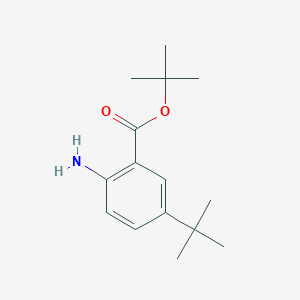

![ethyl 3-cyano-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2540135.png)

![(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2540136.png)

![9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2540139.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540142.png)

![2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B2540144.png)

![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)

![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2540153.png)

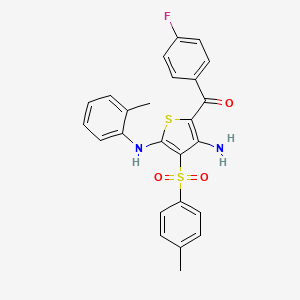

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2540154.png)